2-(2-Chlorophenyl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid often involves multi-step synthetic routes that utilize cyclopropyl building blocks. For example, an efficient two-step synthesis to produce stable analogs of 2-oxocyclobutanecarboxylates from 2-chloro-2-cyclopropylideneacetates showcases the versatility and reactivity of these compounds in organic synthesis (Wessjohann et al., 1993). Similarly, methyl 2-chloro-2-cyclopropylidenacetate has been utilized in the facile construction of various spirocyclopropane anellated heterocycles, highlighting the reactivity of cyclopropylidenacetate under phase transfer catalysis conditions (Meijere et al., 1989).
Molecular Structure Analysis The molecular structure of cyclopropane derivatives has been extensively studied through NMR and X-ray diffraction analyses, revealing intricate details about their spatial arrangement and intramolecular interactions. For instance, the structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes via NMR and X-ray diffraction revealed the presence of intramolecular CH-π interaction and intermolecular halogen bonds (Nikonova et al., 2018).
Chemical Reactions and Properties Cyclopropane derivatives participate in various chemical reactions that underscore their utility in synthetic organic chemistry. For example, reactions involving methylenecyclopropanes with 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane, catalyzed by Lewis acid, have demonstrated the formation of useful cyclobutane derivatives, showcasing the unique reactivity of cyclopropane structures in organic synthesis (Yu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZNBPQNVOJTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)cyclopropanecarboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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